3-((4-fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c22-17-7-9-18(10-8-17)30(27,28)12-11-19(26)23-21-25-24-20(29-21)16-6-5-14-3-1-2-4-15(14)13-16/h5-10,13H,1-4,11-12H2,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYCBXVWAVGRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Aryl-Oxadiazole Moiety
Compounds with structural similarities often differ in substituents on the aryl group attached to the 1,3,4-oxadiazole ring. Key examples include:
Key Observations :
Sulfonyl vs. Sulfanyl Linkages
Sulfonyl groups (R-SO₂-) impart greater stability and electronegativity than sulfanyl (R-S-) linkages. For example:
- 3-[(4-Methylphenyl)sulfonyl]-N-{5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}propanamide (): Dual sulfonyl groups enhance rigidity and may favor interactions with charged enzyme pockets.
- 3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide (): The sulfanyl linker increases flexibility but reduces metabolic resistance compared to sulfonyl analogs.
Heterocycle Modifications
Replacing the 1,3,4-oxadiazole with other heterocycles alters bioactivity:
- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (): Thiazole-furan hybrids exhibit potent KPNB1 inhibition and anticancer activity, suggesting the oxadiazole’s role is context-dependent .
- Biheterocyclic propanamides with indolyl groups (): Indole-containing derivatives show antidiabetic activity, highlighting the scaffold’s versatility .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C-NMR (DMSO-d₆ or CDCl₃) to confirm sulfonyl (-SO₂), oxadiazole (C=N), and propanamide (-CONH) groups. Key signals: δ 8.1–8.3 ppm (aromatic protons), δ 2.3–2.5 ppm (tetrahydronaphthalene CH₂) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts (e.g., unreacted sulfonyl chloride) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–510) and fragmentation patterns .
How can structure-activity relationships (SAR) guide the optimization of bioactivity?
Advanced Research Question
- Core Modifications : Substitute the tetrahydronaphthalene group with bicyclic analogs (e.g., indane) to evaluate changes in lipophilicity and target binding. Compare IC₅₀ values in enzyme inhibition assays .
- Functional Group Analysis : Replace the 4-fluorophenylsulfonyl group with 4-chloro or 4-nitro analogs to study electronic effects on receptor affinity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
- Bioisosteric Replacements : Test oxadiazole vs. thiadiazole cores to assess metabolic stability (e.g., microsomal incubation assays) .
How to resolve discrepancies in bioactivity data between in vitro and in vivo models?
Advanced Research Question
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (CYP450 isoforms) to identify bioavailability issues .
- Formulation Adjustments : Use lipid-based carriers (e.g., liposomes) to improve solubility if low in vivo efficacy stems from poor absorption .
- Target Engagement Studies : Employ fluorescence polarization assays or SPR to confirm target binding in physiological conditions (e.g., serum-containing media) .
What methodologies are recommended for studying hydrolytic stability of the sulfonyl group?
Advanced Research Question
- pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hr, monitor degradation via HPLC, and calculate half-life (t₁/₂). Use Arrhenius plots to predict shelf-life .
- Forced Degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B guidelines) conditions to identify degradation pathways .
- Stabilization Strategies : Co-crystallization with cyclodextrins or addition of antioxidants (e.g., BHT) to mitigate hydrolysis .
How to design computational models for predicting off-target interactions?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Use AMBER/CHARMM force fields to simulate ligand-receptor complexes over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
- Off-Target Screening : Employ similarity-based tools (SwissTargetPrediction) or pharmacophore mapping (Phase) to identify potential kinase or GPCR off-targets .
- Validation : Cross-reference computational predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
